N-Methyl-N-phenylglycine

Dental adhesives Biomaterials Dentin bonding

N-Methyl-N-phenylglycine (NMNPG) is an N-substituted glycine analogue (C9H11NO2, MW 165.19) that serves as a versatile small-molecule building block in organic synthesis, peptide chemistry, and materials science. Its structure introduces a conformationally restricted N-methyl-N-phenyl motif that fundamentally alters physicochemical properties and reactivity compared to parent glycine or simpler N-phenylglycine (NPG).

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 40643-55-8
Cat. No. B3135946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenylglycine
CAS40643-55-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
InChIKeyDVYVBENBIMEAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylglycine (CAS 40643-55-8) Baseline Characterization for Scientific Procurement


N-Methyl-N-phenylglycine (NMNPG) is an N-substituted glycine analogue (C9H11NO2, MW 165.19) that serves as a versatile small-molecule building block in organic synthesis, peptide chemistry, and materials science. Its structure introduces a conformationally restricted N-methyl-N-phenyl motif that fundamentally alters physicochemical properties and reactivity compared to parent glycine or simpler N-phenylglycine (NPG) [1]. Beyond its role as a synthetic intermediate, NMNPG has been quantitatively characterized as an adhesion-promoting agent in dentin-bonding protocols, where its unique substitution pattern confers demonstrably superior molar efficiency relative to close structural analogs [2].

Why N-Methyl-N-phenylglycine Cannot Be Generically Replaced by Other N-Substituted Glycines


Despite sharing a common glycine backbone, N-substituted glycine derivatives display profoundly divergent functional behavior that precludes generic interchange in both research and industrial formulations. The Webb & Johnston (1991) dentin-bonding study provides a definitive illustration: among three structurally related N-compounds—N-phenylglycine (NPG), N-methyl-N-phenylglycine (NMNPG), and N-phenyl-beta-alanine (NPBA)—only NPG and NMNPG produced measurable adhesion, while NPBA yielded bond strengths indistinguishable from zero across all tested concentrations [1]. Even between the two active analogs, NMNPG achieved equivalent bond strength to NPG using only 10% of the applied molar amount, demonstrating that N-methylation on the aniline nitrogen fundamentally alters molar efficiency in a manner not predictable from gross structural similarity alone [1]. This evidence underscores that procurement decisions based on superficial analog equivalence risk functional failure, wasted resources, and experimental irreproducibility.

N-Methyl-N-phenylglycine (CAS 40643-55-8) Quantitative Differentiation Evidence Against Closest Analogs


Dentin Tensile Bond Strength: NMNPG vs. NPG at 1 × 10⁻³ mol/L

In a three-step dentin-bonding protocol with standardized ferric oxalate pretreatment and surface-active comonomer, NMNPG produced significantly higher mean tensile bond strength than NPG at the same molar concentration. At 1 × 10⁻³ mol/L, NMNPG yielded 10.5 ± 2.7 MPa compared to 7.4 ± 2.2 MPa for NPG—a 42% increase in bond strength [1]. This advantage was not attributable to experimental variability but to intrinsic differences in molar efficiency at the dentin interface.

Dental adhesives Biomaterials Dentin bonding

Peak Bond Strength and Concentration Efficiency: NMNPG vs. NPG

NMNPG achieved its highest mean bond strength (13.2 ± 4.0 MPa) at a concentration of 1 × 10⁻² mol/L, whereas NPG required a ten-fold higher concentration (1 × 10⁻¹ mol/L) to reach its peak value of 11.8 ± 2.5 MPa [1]. Thus, NMNPG delivered a peak bond strength 12% greater than NPG's maximum while using one-tenth the molar amount. The study defined molar efficiency as bond strength per mole of applied N-compound, explicitly concluding that NMNPG was the most efficient compound tested, delivering bond strength equivalent to NPG with 10% of the applied NPG amount [1].

Molar efficiency Dental adhesives Concentration-response

Functional Inactivity of N-Phenyl-beta-alanine: Evidence That Structural Modifications Abolish Activity

N-Phenyl-beta-alanine (NPBA), a one-carbon homologation analog of NPG, produced no measurable dentin adhesion across the entire tested concentration range (0 to 5 × 10⁻¹ mol/L) [1]. This complete loss of function, contrasted with the robust activity of NMNPG, demonstrates that both the N-phenyl substituent and the glycine backbone length are necessary but insufficient for adhesion—N-methylation on the aniline nitrogen is a critical structural determinant of functional activity. This finding provides a rigorous negative control establishing that not all N-phenyl amino acid derivatives are functionally interchangeable.

Structure-activity relationship Dentin adhesives Negative control

Lipophilicity (logP) Differentiation: NMNPG vs. NPG

NMNPG exhibits substantially higher calculated lipophilicity than its non-methylated analog NPG. ChemSpider reports an ACD/LogP of 1.52 for NMNPG , whereas NPG has a reported LogP of 0.62 , representing a 0.90 log unit difference corresponding to approximately 8-fold greater partitioning into octanol. This increased lipophilicity arises from N-methylation of the aniline nitrogen, which reduces hydrogen-bond donor capacity (one H-donor for NMNPG vs. two for NPG) and increases molecular hydrophobicity.

Lipophilicity Partition coefficient Drug design

Electrochemical Synthesis Utility: N-Phenylsarcosine as a Non-Kolbe Electrolysis Substrate

N-Methyl-N-phenylglycine (termed N-phenylsarcosine in this context) serves as a substrate for non-Kolbe electrolysis to generate N-aryl iminium ion intermediates, which can be trapped via [4+2] cycloaddition to form tetrahydroquinoline scaffolds [1]. A three-step synthetic route to N-phenylsarcosine substrates was reported with yields up to 88% [1]. This electrochemical application exploits the specific redox properties conferred by the tertiary aniline nitrogen and the carboxylic acid functionality—properties that differ from NPG (primary amine) or sarcosine (N-methylglycine, no aromatic ring), making NMNPG uniquely suited for this synthetic methodology.

Electroorganic synthesis Tetrahydroquinoline Iminium ions

Highest-Confidence Application Scenarios for N-Methyl-N-phenylglycine (40643-55-8) Based on Quantitative Evidence


Dental Adhesive Formulation with Maximized Molar Efficiency

Formulation scientists developing dentin-bonding systems can leverage NMNPG's 10× molar efficiency advantage over NPG to achieve target bond strengths (≥10 MPa) at concentrations as low as 1 × 10⁻³ mol/L, reducing raw material cost and minimizing residual unreacted compound in the final adhesive layer [1]. The compound's low operator sensitivity further supports reproducible manufacturing scale-up.

Electrochemical Synthesis of Tetrahydroquinoline Libraries

Medicinal chemistry and methodology groups employing non-Kolbe electrolysis can use NMNPG as a privileged substrate for generating N-aryl iminium ion intermediates, enabling efficient access to tetrahydroquinoline scaffolds through [4+2] cycloaddition. The reported three-step synthesis with 88% yield provides a practical entry point for library production [2].

Peptide and Peptidomimetic Design Requiring Enhanced Lipophilicity or Conformational Restriction

When designing peptide-based probes or peptidomimetic leads where increased logP (Δ +0.90 vs. NPG) and reduced hydrogen-bond donor count are desirable for membrane permeability or metabolic stability, NMNPG offers a quantifiable lipophilicity advantage over NPG . The N-methyl group also introduces conformational restriction around the C-N bond, potentially influencing peptide backbone geometry.

Structure-Activity Relationship Studies Distinguishing N-Substituted Glycine Analogs

The dramatic functional divergence among NMNPG, NPG, and NPBA in dentin bonding provides a well-characterized experimental system for investigating how N-substitution patterns modulate interfacial adhesion, adsorption onto hydroxyapatite, and polymerization initiation [1]. Laboratories studying bioadhesion mechanisms can use NMNPG as a positive control with established quantitative benchmarks.

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